molecular formula C9H13BrN2O B8344077 (3-(5-Bromo(3-pyridyloxy))propyl)methylamine

(3-(5-Bromo(3-pyridyloxy))propyl)methylamine

Cat. No.: B8344077
M. Wt: 245.12 g/mol
InChI Key: QAVWYUYGKCUDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(5-Bromo(3-pyridyloxy))propyl)methylamine is a useful research compound. Its molecular formula is C9H13BrN2O and its molecular weight is 245.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

3-(5-bromopyridin-3-yl)oxy-N-methylpropan-1-amine

InChI

InChI=1S/C9H13BrN2O/c1-11-3-2-4-13-9-5-8(10)6-12-7-9/h5-7,11H,2-4H2,1H3

InChI Key

QAVWYUYGKCUDJO-UHFFFAOYSA-N

Canonical SMILES

CNCCCOC1=CC(=CN=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Crude 3-bromo-5-(3-chloropropoxy)pyridine (4.07 g) from the previous step was dissolved in CH3OH (28 mL) and added to a 40 wt % solution of methylamine (35 mL) in a heavy-walled pressure-tube apparatus. The tube was sealed and the mixture was stirred and heated at 102° C. for 4 h. After cooling, the solution was concentrated by rotary evaporation, a saturated NaCl solution (15 mL) was added, and the mixture was basified with 10% NaOH solution (5 mL). The mixture was extracted with CHCL3 (4×30 mL). The combined CHCL3 extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation to give 2.07 g of a brown oil. The product was purified by column chromatography on silica gel (100 g) eluting with CHCL3 --CH3OH (9:1, v/v) to remove impurities, followed by CHCL3 --CH3OH--Et3N (75:25:2, v/v/v) to collect the product. Selected fractions containing the product (Rf 0.13) were combined and concentrated by rotary evaporation. The resulting brown oil was dissolved in CHCL3 (25 mL), dried (Na2SO4), filtered, and concentrated by rotary evaporation to give 0.79 g (29.5% based upon 5-bromo-3-hydroxypyridine) of an amber-brown oil, which tended to crystallize as light amber crystals. 1H NMR (CDCl3, 300 MHz): δ 8.27 (d, 1H, J=1.85 Hz), 8.24 (d, 1 H, J=2.48 Hz), 7.38 (dd, 1H, J=1.91, 1.91 Hz), 4.09 (t, 2H, J=6.22 Hz), 2.78 (t, 2H, J=6.84 Hz), 2.47 (s, 3H), 1.99 (p, 2H, J=6.56 Hz), 1.53 (br s, 1H).
Quantity
4.07 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two

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